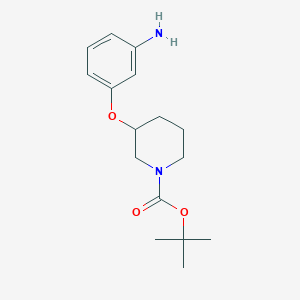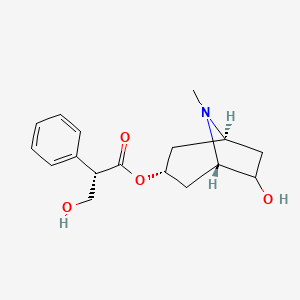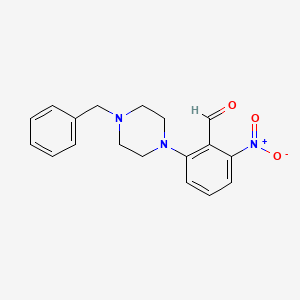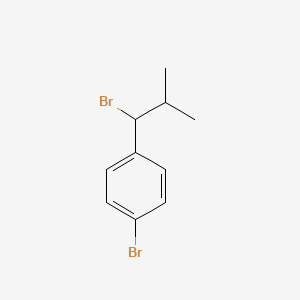
1-Bromo-4-(1-bromo-2-methylpropyl)benzene
Übersicht
Beschreibung
1-Bromo-4-(1-bromo-2-methylpropyl)benzene is a chemical compound with the molecular formula C10H12Br2 . It has a molecular weight of 292.010 Da . The IUPAC name for this compound is 1-bromo-2-(1-methylpropyl)benzene .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 213.114 . It has a density of 1.3±0.0 g/cm3, a boiling point of 228.8±0.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.0 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Alkylation Reactions
Alkylation of benzene derivatives, including those similar to 1-Bromo-4-(1-bromo-2-methylpropyl)benzene, plays a crucial role in the synthesis of complex organic molecules. For example, the alkylation of benzene with 1,2-dibromo-3-chloro-2-methylpropane, a related compound, under the influence of Lewis and Brønsted acid catalysts results in various alkylation products. These reactions are foundational in creating compounds with potential applications in pharmaceuticals, agrochemicals, and material science (Albar, Khalaf, & Bahaffi, 1997).
Physical Properties Studies
Investigations into the physical properties of bromoalkane and benzene mixtures, such as excess enthalpies and excess volumes, provide essential data for understanding the thermodynamic behavior of similar compounds. Such studies contribute to the field of chemical engineering by informing the design and optimization of chemical processes and systems (Peiró, Gracia, & Losa, 1981).
Fluorescence Properties
Research into the synthesis and fluorescence properties of brominated benzene derivatives, such as 1-Bromo-4-(2,2-diphenylvinyl)benzene, sheds light on the potential applications of these compounds in optoelectronic devices and sensors. The aggregation-induced emission (AIE) characteristics of these compounds make them candidates for use in organic light-emitting diodes (OLEDs) and fluorescence-based sensors (Liang, 2015).
Radiochemistry Applications
The synthesis of fluoromethyl-benzene derivatives from bromo analogues, including those similar to this compound, has implications for the development of new bifunctional labeling agents in radiochemistry. These compounds can be used in positron emission tomography (PET) imaging to study biological processes at the molecular level (Namolingam, Luthra, Brady, & Pike, 2001).
Crystal Structure Analysis
Understanding the crystal structures of bromo- and bromomethyl-substituted benzenes, including those structurally related to this compound, provides insights into their chemical reactivity and potential applications in material science. The analysis of crystal structures can reveal information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical in the design of molecular materials (Jones, Kuś, & Dix, 2012).
Eigenschaften
IUPAC Name |
1-bromo-4-(1-bromo-2-methylpropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPVJBJLNJCJAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-guanidine; hydrochloride](/img/structure/B1443806.png)
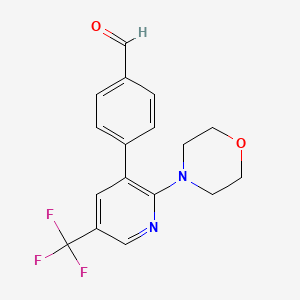
![(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid](/img/structure/B1443810.png)
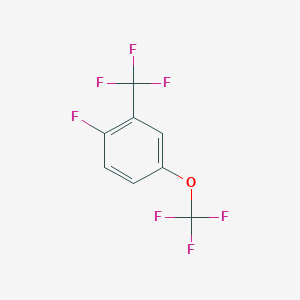

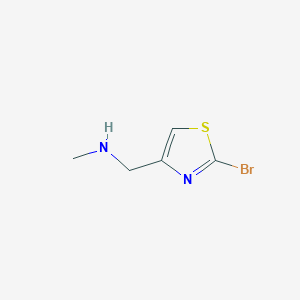

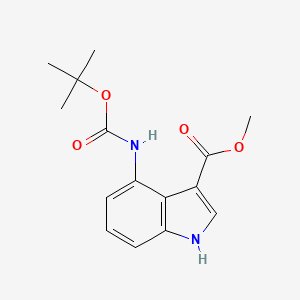
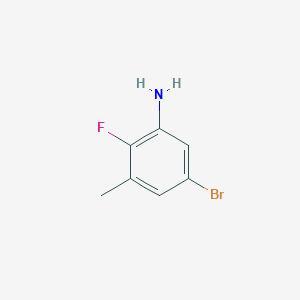
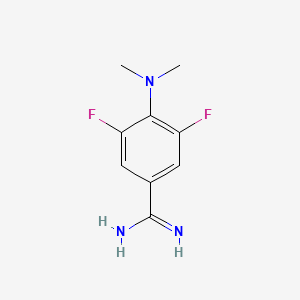
![1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B1443822.png)
